(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate
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Overview
Description
(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[321]octan-2-yl) acetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.
Introduction of the fluoro group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to form strong interactions with enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl acetate
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- 1,2,4-Triazole derivatives containing oxime ether and cyclopropyl moieties
Uniqueness
(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate stands out due to its unique bicyclic structure and the presence of both acetoxy and fluoro groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHLTIJLKAZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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